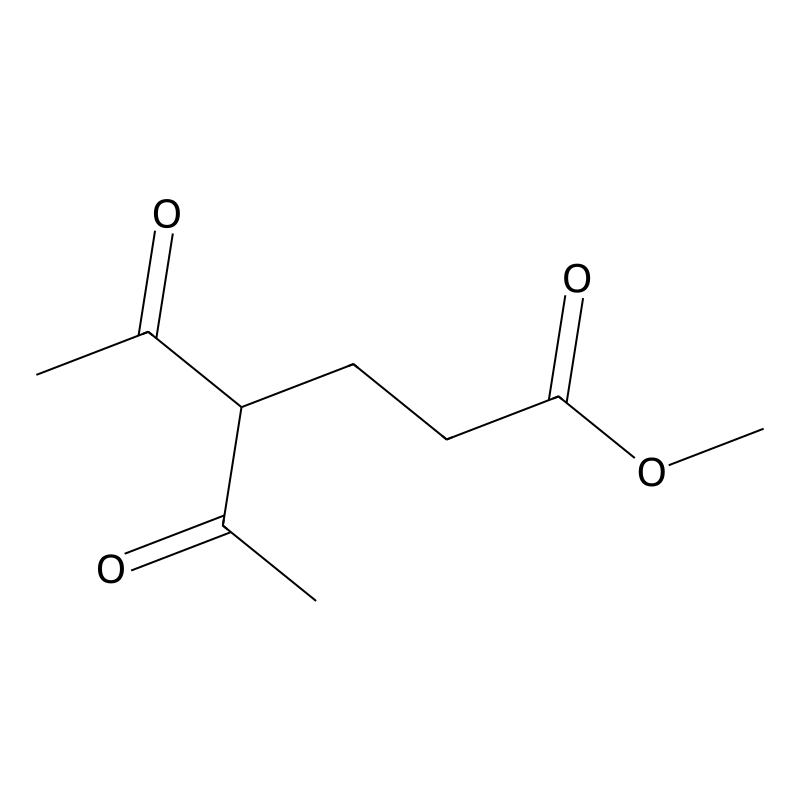

Methyl 4-acetyl-5-oxohexanoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis of Pyrrole

Scientific Field: Organic Chemistry

Application Summary: Methyl 4-acetyl-5-oxohexanoate is used in the modified Knorr condensation for the synthesis of pyrrole . Pyrrole is a heterocyclic aromatic organic compound, and its derivatives are important in the pharmaceutical industry.

Results or Outcomes: The outcome of this application is the synthesis of pyrrole . The yield and purity of the product would depend on the specific experimental conditions.

Identification of Michael Addition Product

Scientific Field: Analytical Chemistry

Application Summary: Methyl 4-acetyl-5-oxohexanoate has been used to identify the Michael addition product by using Gas Chromatography and Gas Chromatography-Mass Spectrometry (GC and GC-MS) .

Methods of Application: In this application, the Michael addition reaction is performed, and the product is analyzed using GC and GC-MS techniques .

Results or Outcomes: The outcome of this application is the identification of the Michael addition product . The specific results would depend on the reactants used in the Michael addition reaction.

Preparation of Dibenzyl-3,6-dimethylpyrazine-2,5-dicarboxylate

Scientific Field: Organic Synthesis

Application Summary: Methyl 4-acetyl-5-oxohexanoate is used in the preparation of dibenzyl-3,6-dimethylpyrazine-2,5-dicarboxylate .

Results or Outcomes: The outcome of this application is the synthesis of dibenzyl-3,6-dimethylpyrazine-2,5-dicarboxylate . The yield and purity of the product would depend on the specific experimental conditions.

Methyl 4-acetyl-5-oxohexanoate is an organic compound with the molecular formula and a molecular weight of approximately 174.21 g/mol. This compound features a hexanoate backbone with an acetyl group and a keto group, which contributes to its reactivity and potential applications in various chemical processes. It is classified as a β-keto ester, which is notable for its involvement in Michael addition reactions and other synthetic methodologies.

Methyl 4-acetyl-5-oxohexanoate itself does not have a known biological mechanism of action. Its significance lies in its use as a building block for the synthesis of more complex molecules that might have specific biological activities.

- Skin and eye irritation: Esters can irritate skin and eyes upon contact.

- Respiratory irritation: Inhalation of vapors may irritate the respiratory system.

- Flammability: Organic compounds like Methyl 4-acetyl-5-oxo

- Michael Addition: This compound can undergo Michael addition reactions, where it acts as a nucleophile reacting with electrophilic compounds such as acrylates. The reaction typically involves the addition of the enolate form of methyl 4-acetyl-5-oxohexanoate to an α,β-unsaturated carbonyl compound .

- Condensation Reactions: It can also participate in condensation reactions, particularly in the formation of more complex structures through the reaction with aldehydes or ketones .

Methyl 4-acetyl-5-oxohexanoate can be synthesized through various methods:

- Base-Catalyzed Reaction: One common method involves the base-catalyzed reaction of acetylacetone with acrylate esters. The reaction conditions (such as temperature and catalyst type) significantly influence the yield and selectivity of the product .

- Michael Addition: The synthesis can also be achieved via a Michael addition approach, where acetylacetone reacts with methyl acrylate under specific catalytic conditions, often yielding high selectivity for methyl 4-acetyl-5-oxohexanoate .

- Alternative Synthetic Routes: Other synthetic routes may involve different catalysts or solvents to optimize yield and purity, as indicated by various patents and literature sources .

Methyl 4-acetyl-5-oxohexanoate has several applications, primarily in organic synthesis:

- Building Block in Organic Chemistry: It serves as a versatile intermediate for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.

- Precursor for Functional Materials: The compound can be utilized in the development of functionalized polymers and materials due to its reactive functional groups.

Several compounds share structural similarities with methyl 4-acetyl-5-oxohexanoate. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Methyl Acetoacetate | Contains a ketone and ester functionality | More commonly used in synthesis but less reactive |

| Ethyl 4-acetyl-5-oxohexanoate | Similar structure but with ethyl instead of methyl | Different solubility properties |

| Methyl 3-oxobutanoate | Contains a keto group but shorter carbon chain | Less versatile due to fewer reactive sites |

| Methyl 4-hydroxy-5-oxohexanoate | Hydroxyl group addition | Increased polarity may affect reactivity |

Methyl 4-acetyl-5-oxohexanoate stands out due to its specific combination of functional groups that allow it to participate in diverse

Base-Catalyzed Michael Addition Reactions

Reaction of Acetylacetone with Acrylate Esters

The most established synthesis involves a Michael addition between acetylacetone (2,4-pentanedione) and methyl acrylate under basic conditions. Sodium alkoxide (e.g., sodium methoxide) or potassium carbonate catalyzes the nucleophilic attack of the acetylacetone enolate on the α,β-unsaturated ester. The reaction proceeds via a two-step mechanism:

- Enolate Formation: Deprotonation of acetylacetone generates a resonance-stabilized enolate.

- Conjugate Addition: The enolate attacks the electrophilic β-carbon of methyl acrylate, forming a new carbon-carbon bond.

Reaction Conditions:

- Solvent: Ethanol or solvent-free systems.

- Temperature: 0–20°C for enolate formation, followed by reflux (60–80°C).

- Yield: 60–80% for single-addition products.

Table 1: Comparative Yields Under Varied Conditions

| Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| NaOEt (0.03 mol) | Ethanol | 20 | 66 |

| KF/Al₂O₃ | Solventless | 120 | 78 |

| K₂CO₃ | DMSO | 80 | 31 |

Solventless Conditions and Heterogeneous Catalysis (KF/Alumina)

Solvent-free protocols using KF/Al₂O₃ as a solid base have emerged as a green alternative. This method eliminates organic solvents, reduces waste, and enhances reaction efficiency. Key advantages include:

- Catalyst Loading: 5–10 wt% KF/Al₂O₃ achieves >75% conversion.

- Microwave Assistance: Reduces reaction time from hours to minutes (e.g., 15 min at 300 W).

- Reusability: The catalyst retains activity for up to five cycles without significant loss.

Mechanistic Insight:

KF/Al₂O₃ facilitates enolate formation via surface-bound fluoride ions, which abstract protons from acetylacetone. The heterogeneous nature prevents side reactions, such as ester hydrolysis.

Regioselectivity in Single vs. Double Addition Products

Regioselectivity is influenced by catalyst loading and stoichiometry:

- Single Addition: Dominates at equimolar acetylacetone:methyl acrylate ratios (1:1) and low catalyst loadings (0.03 mol NaOEt).

- Double Addition: Favored with excess methyl acrylate (1:2) and prolonged reaction times, yielding methyl 4,4-diacetyl-5-oxohexanoate.

Table 2: Product Distribution Under Varied Stoichiometry

| Acetylacetone:Methyl Acrylate | Catalyst (mol%) | Single:Double Ratio |

|---|---|---|

| 1:1 | 3 | 4:1 |

| 1:2 | 5 | 1:3 |

Adapted from .

Fischer Esterification Method

The direct esterification of 4-oxohexanoic acid with methanol represents one of the most straightforward approaches to synthesize methyl 4-acetyl-5-oxohexanoate. The Fischer esterification reaction, first described by Emil Fischer and Arthur Speier in 1895, involves the acid-catalyzed condensation of carboxylic acids with alcohols to form esters and water [1] [2].

Reaction Mechanism and Conditions

The Fischer esterification proceeds through a six-step mechanism involving protonation of the carbonyl oxygen, nucleophilic attack by methanol, proton transfer steps, and elimination of water [2] [3]. The reaction follows a PADPED mechanism (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation), where the acid catalyst serves dual roles: activating the carbonyl carbon as an electrophile and facilitating water elimination [2].

Typical reaction conditions require temperatures between 60-110°C with reaction times ranging from 1-10 hours [2] [4]. The reaction is inherently reversible, necessitating strategies to drive the equilibrium toward product formation. This includes using excess methanol (10-30 fold excess) as both reactant and solvent, continuous removal of water via Dean-Stark apparatus, or addition of molecular sieves [2] [5].

Catalyst Selection and Performance

Multiple acid catalysts have been evaluated for the esterification of 4-oxohexanoic acid. Sulfuric acid (concentrated) remains the most commonly employed catalyst, providing yields of 70-95% under optimized conditions [4] [6]. The catalyst loading typically ranges from 0.5-5 weight percent relative to the acid substrate [4].

Alternative catalysts include hydrochloric acid, which offers high yields (80-98%) but requires anhydrous conditions and generates toxic hydrogen chloride gas [7]. Para-toluenesulfonic acid provides milder conditions with yields of 75-90%, though it is more expensive [1]. Methanolic hydrogen chloride (0.5 N) has been particularly effective, achieving 85-95% yields with complete esterification in 1-2 hours at 50-100°C [7].

Optimization Parameters

Research findings indicate that several parameters significantly influence the esterification yield. Temperature optimization studies show that yields increase up to 100°C, beyond which decomposition becomes significant [4] [6]. The acid-to-alcohol molar ratio has a profound effect, with ratios of 1:10 to 1:30 providing optimal results [4]. Reaction time studies demonstrate that 2-8 hours are typically required for complete conversion [4].

The use of molecular sieves (4Å, 10-20 weight percent) can increase yields by 20-30% through water removal [8]. Additionally, maintaining anhydrous conditions is crucial, as water content above 1000 ppm significantly reduces catalyst activity [9].

Industrial Implementation

Large-scale industrial synthesis of methyl 4-oxohexanoic acid derivatives has been demonstrated using continuous flow reactors. Fixed-bed tubular reactors employing heterogeneous acid catalysts such as Amberlyst-15 or phosphoric acid on silica have shown excellent performance with conversions exceeding 90% and catalyst lifetimes of several hundred hours [10].

The process typically involves pre-heating the acid-alcohol mixture to 110-120°C and passing it through the catalyst bed at flow rates of 0.1-0.25 mL/min. The continuous removal of water and the use of excess alcohol (2:1 molar ratio) drive the reaction to completion [10].

Comparative Analysis of Esterification Methods

| Method | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|---|

| H₂SO₄ (conc.) | Sulfuric acid | 60-110 | 1-10 | 70-95 | Widely available, simple | Corrosive, side reactions |

| HCl (dry) | Hydrochloric acid | 50-100 | 2-24 | 80-98 | High yields | Requires dry conditions |

| p-TsOH | p-Toluenesulfonic acid | 60-100 | 2-8 | 75-90 | Mild conditions | Expensive catalyst |

| Methanolic H₂SO₄ | 0.5 N in methanol | 50-100 | 1-2 | 85-95 | Complete conversion | Requires anhydrous methanol |

Transesterification of β-Ketoester Precursors

Boron-Catalyzed Transesterification

The transesterification of β-ketoester precursors represents an alternative synthetic approach that obviates the need for intermediate carboxylic acids, which often display poor solubility and stability issues [11]. β-Keto acids are particularly unstable and prone to decarboxylation, making direct transesterification of the corresponding esters more attractive [11].

Boron Trifluoride Diethyl Etherate

Liu and colleagues demonstrated that boron trifluoride diethyl etherate (BF₃·Et₂O) serves as an effective Lewis acid catalyst for the transesterification of β-keto esters [11]. The reaction proceeds selectively with β-keto esters while leaving simple esters, α-keto esters, and γ-keto esters unreacted under identical conditions [11].

The proposed mechanism involves coordination of boron with the two carbonyl oxygen atoms, forming a six-membered transition state that activates the ester toward nucleophilic attack by the alcohol [11]. Typical reaction conditions employ 80-120°C for 4-8 hours, achieving yields of 70-90% [11].

Methylboronic Acid Catalysis

Wankhede and co-workers reported a more environmentally benign approach using methylboronic acid as catalyst [11]. This method demonstrated compatibility with primary, secondary, and tertiary alcohols, including challenging substrates such as cinnamyl alcohol, which is prone to Carroll rearrangement [11].

The reaction employs 4Å molecular sieves to remove liberated ethanol and drive the reaction to completion. Yields range from 75-92%, with the catalyst being recoverable by simple filtration and reusable up to three times without significant loss of activity [11].

Heterogeneous Catalysis

Silica-Supported Boric Acid

Das and Majumdar developed a highly efficient heterogeneous catalyst system using silica-supported boric acid (SiO₂-H₃BO₃) for the transesterification of β-keto esters [8] [12]. This method operates under solvent-free conditions at 100°C for 5-7 hours, achieving remarkable yields of 87-95% [8].

The catalyst preparation involves adsorbing boric acid onto silica gel, creating activated sites that facilitate the formation of six-membered boronate intermediates with β-keto esters [8]. The heterogeneous nature allows for easy separation and recycling, with the catalyst maintaining activity for up to five cycles [8].

**Surface morphology characterization using SEM and EDX techniques confirmed the successful incorporation of boric acid onto the silica surface and demonstrated the catalyst's structural integrity after multiple reaction cycles [8].

Metal-Catalyzed Approaches

Zinc Dust Catalysis

Zinc dust has been reported as a novel and efficient catalyst for the transesterification of β-keto esters [13]. The reaction proceeds under mild conditions (100-120°C, 4-8 hours) with yields of 65-85%. The method is particularly attractive due to the low cost and wide availability of zinc dust [13].

The mechanism likely involves coordination of zinc with the β-keto ester followed by nucleophilic attack by the alcohol. However, the homogeneous nature of zinc dust catalysis presents challenges for catalyst recovery and reuse [13].

Lanthanide Catalysts

Lanthanide triflates have emerged as highly selective catalysts for β-keto ester transesterification [11]. These catalysts operate at moderate temperatures (60-100°C) and demonstrate excellent selectivity for β-keto esters over other ester types. Yields typically range from 80-95%, though the high cost of lanthanide catalysts limits their industrial application [11].

Enzymatic Transesterification

Lipase-Catalyzed Reactions

Enzymatic transesterification using lipases offers an environmentally friendly alternative with high selectivity [11] [14]. Polymer-supported lipases have been particularly effective, providing both high stereoselectivity and ease of catalyst recovery [14].

The reaction typically requires 12-48 hours at 40-60°C, achieving yields of 60-85%. While the reaction rates are slower compared to chemical catalysts, the environmental benefits and potential for stereoselectivity make this approach attractive for specific applications [11].

Comprehensive Comparison of Transesterification Methods

| Method | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Selectivity | Recyclability |

|---|---|---|---|---|---|---|

| BF₃·Et₂O | Boron trifluoride | 80-120 | 4-8 | 70-90 | β-keto selective | No |

| Methylboronic acid | CH₃B(OH)₂ | 80-100 | 6-12 | 75-92 | β-keto selective | 3 cycles |

| SiO₂-H₃BO₃ | Silica-boric acid | 100 | 5-7 | 87-95 | β-keto selective | 5 cycles |

| Zn dust | Zinc metal | 100-120 | 4-8 | 65-85 | General | No |

| Ln(OTf)₃ | Lanthanide triflates | 60-100 | 2-6 | 80-95 | β-keto selective | Limited |

| Lipase | Enzyme | 40-60 | 12-48 | 60-85 | Highly selective | Yes |

Research Findings and Optimization

Recent Advances in Methodology

Recent research has focused on developing more sustainable and efficient synthetic approaches. The silica-supported boric acid method represents a significant advancement, combining high yields (87-95%) with excellent recyclability and solvent-free conditions [8]. This approach addresses key environmental concerns while maintaining synthetic efficiency.

Studies on mechanism elucidation have confirmed that β-keto ester transesterification proceeds through six-membered transition states rather than acylketene intermediates [8]. This mechanistic understanding has guided the development of more selective catalysts that can differentiate between β-keto esters and other ester types [11].

Process Optimization Parameters

Comprehensive optimization studies have identified key parameters that significantly influence reaction outcomes:

Temperature Effects: Optimal temperatures range from 60-110°C, with higher temperatures leading to increased side reactions and product decomposition [4] [6].

Catalyst Loading: Most effective loadings range from 0.25-0.75 mol%, with higher loadings providing minimal additional benefit [8].

Reaction Time: Optimal reaction times vary from 2-8 hours depending on the specific method, with longer times generally providing minimal yield improvements [8] [4].

Substrate Ratios: Excess alcohol (10-30 fold) is essential for driving equilibrium toward product formation in esterification reactions [4].

Industrial Considerations

The choice between esterification and transesterification approaches depends on several factors including starting material availability, scale of operation, and environmental considerations. Esterification methods are generally more straightforward and cost-effective for large-scale production, while transesterification offers advantages in terms of substrate scope and selectivity [11].

Fixed-bed continuous processes have shown particular promise for industrial implementation, offering advantages in terms of catalyst recovery, product quality, and operational simplicity [10]. The development of heterogeneous catalysts that can operate under continuous flow conditions represents a significant advancement toward sustainable industrial synthesis [10].